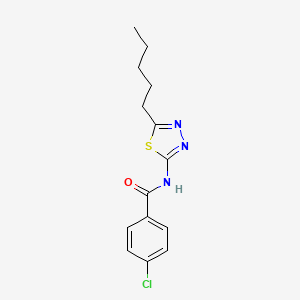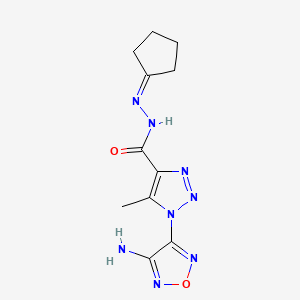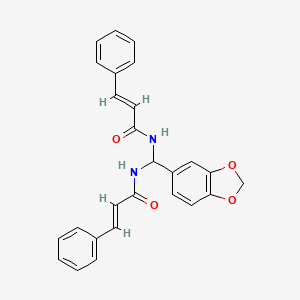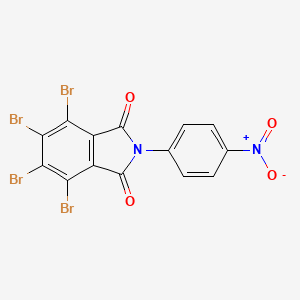![molecular formula C19H17N7O3S2 B11533238 3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)
3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic molecule that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes multiple heterocyclic rings and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the triazine ring through cyclization reactions. Subsequent steps involve the introduction of sulfur-containing groups and the formation of oxazole rings. The reaction conditions usually require specific catalysts, controlled temperatures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods can optimize reaction conditions and improve efficiency. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as waste management and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine and oxazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine or oxazole rings.
Scientific Research Applications
6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: can be compared with other triazine derivatives, such as:
Uniqueness
The uniqueness of 6-METHYL-3-{[(5-{[(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structure, which combines multiple heterocyclic rings and sulfur-containing functional groups
Properties
Molecular Formula |
C19H17N7O3S2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
6-methyl-3-[[5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]-2-phenyl-1,3-oxazol-4-yl]methylsulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C19H17N7O3S2/c1-10-15(27)21-18(25-23-10)30-8-13-14(9-31-19-22-16(28)11(2)24-26-19)29-17(20-13)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,21,25,27)(H,22,26,28) |
InChI Key |
NWPMJKFHMLAYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(OC(=N2)C3=CC=CC=C3)CSC4=NN=C(C(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)
![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)
![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
![4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533174.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)
![2-methoxy-4-[(E)-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11533194.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533202.png)
![17-(4-Ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533206.png)
![2-bromo-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533233.png)
